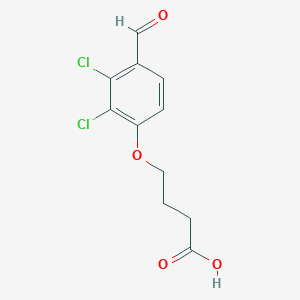
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of butyric acid and contains a dichlorophenoxy group, which is known for its various applications in chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid typically involves the reaction of 2,3-dichloro-4-formylphenol with butyric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxybutyric acid derivatives.
Scientific Research Applications
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The dichlorophenoxy group plays a crucial role in its activity, allowing it to bind to specific receptors or enzymes and modulate their function.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid: Another derivative of butyric acid with similar structural features but different substitution patterns.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group but different overall structure.
Uniqueness
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid is unique due to its specific substitution pattern and the presence of a formyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H10Cl2O4 |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
4-(2,3-dichloro-4-formylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H10Cl2O4/c12-10-7(6-14)3-4-8(11(10)13)17-5-1-2-9(15)16/h3-4,6H,1-2,5H2,(H,15,16) |
InChI Key |
KJCKIDCFGOHRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Cl)OCCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














